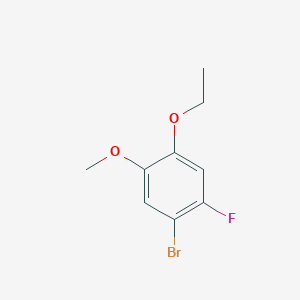

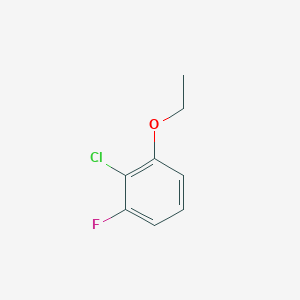

2-Chloro-1-ethoxy-3-fluorobenzene

概要

説明

2-Chloro-1-ethoxy-3-fluorobenzene is a chemical compound with the molecular weight of 174.6 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H8ClFO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 . Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like this compound. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 174.6 .科学的研究の応用

Electrochemical Fluorination

One application of chloro- and fluoro-substituted benzene compounds, akin to 2-Chloro-1-ethoxy-3-fluorobenzene, is in the electrochemical fluorination of aromatic compounds. For example, Momota et al. (1995) discussed the electrochemical fluorination of chlorobenzene, producing 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene among other products, showcasing the process's ability to introduce fluorine atoms into chlorobenzene molecules under specific conditions (Momota et al., 1995).

Spectral Analysis and Molecular Structure

Ilango et al. (2008) conducted a spectral investigation of 2-chloro-1,3-dibromo-5-fluorobenzene, employing techniques like FTIR and FT-Raman to understand its molecular structure. This study highlights the utility of spectral analysis in elucidating the structural characteristics of chloro- and fluoro-substituted benzene compounds, which can be relevant for compounds like this compound (Ilango et al., 2008).

Cross-Coupling Reactions

In organic synthesis, compounds similar to this compound are used in cross-coupling reactions. Manabe and Ishikawa (2008) demonstrated the ortho-selective cross-coupling of fluorobenzenes with Grignard reagents, facilitated by palladium-based catalysts. This process retains fluoro and chloro groups in positions not ortho to directing groups, offering a pathway to selectively modify benzene rings while preserving specific substituents (Manabe & Ishikawa, 2008).

作用機序

Target of Action

The primary targets of 2-Chloro-1-ethoxy-3-fluorobenzene are the aromatic rings in organic compounds . These aromatic rings are especially stable due to the delocalization of pi electrons above and below the plane of the ring . This stability is a key factor in the interaction of this compound with these targets .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of various benzene derivatives . The downstream effects of this interaction include the formation of substituted benzene rings, which are key components in a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of substituted benzene rings . These rings can serve as the foundational structures for a variety of complex organic compounds . The exact effects can vary widely depending on the specific context and the other compounds involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which this compound participates .

Safety and Hazards

特性

IUPAC Name |

2-chloro-1-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUISJPJFLCRVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

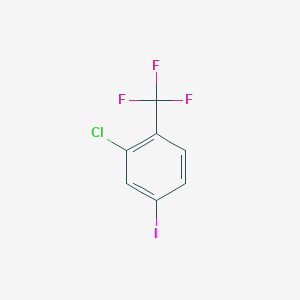

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)